molecular formula C25H28ClN5OS B2446058 N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1030087-52-5

N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2446058
CAS No.: 1030087-52-5
M. Wt: 482.04
InChI Key: VZOOXMNHOUSCRT-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5OS/c1-18-6-5-9-22(19(18)2)30-12-14-31(15-13-30)24-25(28-11-10-27-24)33-17-23(32)29-16-20-7-3-4-8-21(20)26/h3-11H,12-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOOXMNHOUSCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Substitution Reactions: The quinoline core is then subjected to various substitution reactions to introduce the 4-ethylbenzyl and 4-methylphenyl groups. These reactions often require the use of strong bases or acids as catalysts.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-1-(4-ethylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
  • N-(4-ethylbenzyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-tetrahydroquinoline-3-carboxamide

Uniqueness

N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is unique due to its specific substitution pattern and the presence of both ethylbenzyl and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, synthesizing information from various studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including a chlorophenyl moiety, a piperazine ring, and a pyrazine derivative. Its molecular formula is C25H30ClN3SC_{25}H_{30}ClN_3S, with a molecular weight of approximately 445.05 g/mol. The presence of these groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of both bacterial and fungal strains. The minimum inhibitory concentration (MIC) for related compounds has been reported to be effective against common pathogens, suggesting that this compound may share similar antimicrobial efficacy .

Analgesic Effects

There is evidence supporting the analgesic properties of related piperazine derivatives. In experimental models, these compounds have demonstrated pain-relieving effects superior to traditional analgesics like acetylsalicylic acid. The mechanism is believed to involve modulation of pain pathways in the central nervous system .

Antidepressant Potential

The piperazine structure has been associated with antidepressant activity in various studies. Compounds that incorporate this moiety often interact with serotonin and dopamine receptors, which are critical in mood regulation. Preliminary data suggest that this compound may exhibit similar properties, warranting further investigation into its psychotropic effects .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperazine-derived compounds against clinical isolates of bacteria and fungi. The results indicated that compounds with structural similarities to this compound had MIC values in the low micromolar range against resistant strains of Staphylococcus aureus and Candida albicans .
  • Analgesic Activity Assessment : In a controlled trial comparing the analgesic effects of various compounds, one derivative showed significant reduction in pain scores in animal models compared to the control group treated with standard analgesics. This suggests that modifications to the piperazine structure can enhance pain relief properties .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPiperazine DerivativesEffective against S. aureus and C. albicans
AnalgesicPiperazine DerivativesPain relief superior to acetylsalicylic acid
AntidepressantPiperazine DerivativesPotential modulation of serotonin receptors

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